2-Iodo-4-methyl-1H-imidazole

Descripción

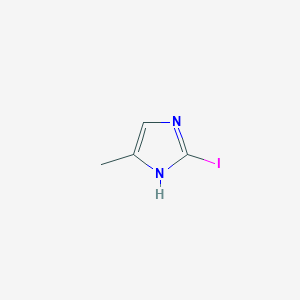

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYIDOKPUHVHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314083 | |

| Record name | 2-iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73746-43-7 | |

| Record name | 73746-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 4 Methyl 1h Imidazole and Its Derivatives

Conventional Synthetic Routes

Traditional laboratory and industrial syntheses of halogenated imidazoles rely on well-established reaction classes. These methods are often effective but may require harsh conditions or complex purification steps.

Iodination Reactions of Methylimidazoles

The direct iodination of methylimidazole precursors is a primary route for synthesizing iodo-substituted imidazoles. The reactivity and regioselectivity of this electrophilic substitution are influenced by the position of the methyl group and the reaction conditions.

A general method for the iodination of imidazoles involves using iodine in an aqueous alkaline solution. For instance, a patented method describes the reaction of imidazole (B134444) with iodine and a cosolvent in water under alkaline conditions to produce 4-iodo-1H-imidazole. Similar principles can be applied to 4-methylimidazole (B133652), where the C2 and C5 positions are available for iodination. The reaction typically proceeds by treating the methylimidazole with an iodinating agent, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a base like sodium hydroxide (B78521) or a bicarbonate. The base deprotonates the imidazole, increasing its nucleophilicity and facilitating the electrophilic substitution.

Alternative halogenating agents include alkali metal hypohalites, such as potassium hypoiodite, which can be used in the presence of a quaternary ammonium (B1175870) salt catalyst to facilitate the reaction.

Table 1: Comparison of Iodination Rates for Imidazoles

| Compound | Relative Iodination Rate | Catalysis |

| 4-Methylimidazole | Fastest | Base-catalyzed only |

| 2-Methylimidazole (B133640) | Intermediate | Uncatalyzed and base-catalyzed |

| Imidazole | Slowest | Uncatalyzed and base-catalyzed |

Selective Dehalogenation Strategies for Iodoimidazoles

Another strategic approach to obtaining specific iodoimidazole isomers is through the selective dehalogenation of polyiodinated precursors. This method is particularly useful when direct iodination yields a mixture of products or when the desired isomer is difficult to access directly.

The process typically starts with a readily available, more heavily halogenated imidazole, such as a di- or tri-iodo derivative. By carefully choosing the reducing agent and reaction conditions, it is possible to selectively remove one or more iodine atoms. For example, 4-iodo-1H-imidazole has been synthesized by reacting 2,4,5-triiodo-1H-imidazole with sodium sulfite (B76179) (Na₂SO₃). This reducing agent selectively removes the iodine atoms at the more reactive C2 and C5 positions, leaving the C4 iodo-substituent intact.

This strategy can be adapted to produce 2-Iodo-4-methyl-1H-imidazole. A potential pathway would involve the initial synthesis of 2,5-diiodo-4-methyl-1H-imidazole followed by a controlled reduction to selectively remove the iodine atom at the C5 position. The difference in electronic environment and steric hindrance between the C2 and C5 positions, influenced by the adjacent methyl group, would be a key factor in achieving the desired selectivity.

Palladium-Catalyzed Coupling Approaches for Imidazole Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of heterocyclic compounds, including iodoimidazoles. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the synthesis of a wide array of complex derivatives from a this compound scaffold.

The general mechanism for these reactions involves a catalytic cycle with a palladium(0) species. The cycle typically includes three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the iodoimidazole, forming a palladium(II) intermediate.

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., organoboron, organotin, or organozinc compound), transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Common palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Couples the iodoimidazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond.

Stille Coupling: Uses an organotin reagent as the coupling partner.

Negishi Coupling: Employs an organozinc reagent.

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the iodoimidazole with an amine.

The reactivity of the halide in these coupling reactions generally follows the trend I > Br > OTf >> Cl. This makes iodoimidazoles, such as this compound, highly effective substrates for these transformations.

Green Chemistry Principles in the Synthesis of Iodinated Heterocycles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a core principle of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. Solvent-free methods can lead to higher reaction rates, improved yields, and simplified purification processes.

For the synthesis of imidazole derivatives, solvent-free reactions have been successfully demonstrated. For example, 1,2,4-trisubstituted 1H-imidazoles have been synthesized in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297) without any solvent. Similarly, imidazolines and benzimidazoles can be synthesized by grinding a mixture of a diamine, an aldehyde, and a catalyst under solvent-free conditions.

These principles are applicable to the synthesis of this compound. A potential solvent-free approach would involve the direct reaction of 4-methylimidazole with an iodinating agent like N-iodosuccinimide, possibly with a solid base, by heating the mixture directly.

Table 2: Examples of Solvent-Free Imidazole Synthesis

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Four-component synthesis | 2-Bromoacetophenone, aldehyde, primary amine, ammonium acetate | Heating, solvent-free | Very good | |

| Benzimidazole (B57391) synthesis | 1,2-Diamine, aldehyde, K₄[Fe(CN)₆] catalyst | Grinding, solvent-free | 90-97% |

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions. This technique often eliminates the need for bulk solvents, reduces reaction times, and can lead to different product selectivities compared to solution-based methods. It is a powerful tool in green chemistry for synthesizing halogenated heterocyclic compounds.

The mechanochemical halogenation of various aromatic and heterocyclic compounds has been demonstrated using N-halosuccinimides (NXS) as the halogen source. For instance, the selective halogenation of azobenzenes has been achieved through liquid-assisted grinding with NXS and a palladium catalyst. This approach offers a sustainable alternative to conventional solvent-based protocols.

The synthesis of this compound could potentially be achieved through a mechanochemical approach. This would involve milling 4-methylimidazole with a solid iodinating agent like N-iodosuccinimide (NIS). The reaction could be performed neat (without any liquid) or with a minimal amount of a liquid additive (liquid-assisted grinding, LAG) to enhance reactivity. This method avoids the issues associated with solvent use and can be more energy-efficient.

Catalytic Systems in Sustainable Iodination (e.g., Iodine, Silver Salts)

Sustainable iodination of the imidazole ring, particularly for the synthesis of this compound and its derivatives, increasingly relies on catalytic systems that are both efficient and environmentally conscious. Molecular iodine, often in catalytic amounts, has emerged as a significant player in these transformations. researchgate.netresearchgate.net Its utility stems from its role as a mild Lewis acid, which can activate substrates and facilitate reactions under milder conditions than traditional methods. researchgate.net The use of molecular iodine as a catalyst is advantageous due to its low cost, reduced toxicity compared to many metal catalysts, and operational simplicity. researchgate.netresearchgate.net

In the context of imidazole synthesis, iodine can catalyze multicomponent reactions, where three or more reactants combine in a single step to form the product without the need to isolate intermediates. researchgate.net This approach inherently reduces waste and improves efficiency. researchgate.net For the specific iodination of a pre-formed 4-methyl-1H-imidazole ring, molecular iodine can be used as the iodine source. The reaction's sustainability can be further enhanced by optimizing reaction conditions to favor high yields and selectivity, thereby minimizing the formation of byproducts.

Silver salts are frequently employed in conjunction with molecular iodine to enhance the iodination of aromatic compounds. nih.gov The silver(I) cation acts as a halogen-activating agent. It coordinates with an iodine atom from I₂, facilitating the heterolytic cleavage of the I-I bond. This generates a more potent electrophilic iodinating species, which can then attack the electron-rich imidazole ring. The formation of a stable silver iodide (AgI) precipitate drives the reaction forward. The synthesis of iodine(I) complexes can be achieved through a cation exchange from their corresponding silver(I) complexes, a method that has been explored with various substituted pyridines and could be applicable to imidazole derivatives. nih.gov

The selection of the silver salt's counter-ion and the reaction solvent can influence the reaction's efficiency and regioselectivity. The table below summarizes various catalytic systems that have been reported for the synthesis and iodination of imidazole and related aromatic compounds, highlighting the conditions and outcomes.

| Catalyst/Reagent System | Substrate Type | Key Features | Reference(s) |

| Molecular Iodine (catalytic) | Aldehydes, Benzil, Ammonium Acetate | One-pot synthesis of trisubstituted imidazoles; mild Lewis acid catalysis; operational simplicity and use of a non-toxic reagent. | researchgate.net |

| Molecular Iodine (catalytic) | Various (for multicomponent reactions) | Reduces the number of reaction steps and waste generated; environmentally benign and cost-effective alternative to transition metals. | researchgate.net |

| Silver(I) Complexes / Iodine | 3-Substituted Pyridines | Synthesis of Iodine(I) complexes via cation exchange from Silver(I) precursors; probes the limitations of iodine(I) complex formation. | nih.gov |

Atom Economy and Waste Minimization in Imidazole Synthesis

The principles of green chemistry are central to modern synthetic route design, with atom economy and waste minimization being critical metrics for assessing the sustainability of a chemical process. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration in the synthesis of this compound. google.com Traditional synthetic routes for iodinated imidazoles have often been criticized for their poor atom economy, leading to significant waste generation. google.com

For instance, some established methods for the preparation of 4-iodo-1H-imidazole involve multi-step procedures with the use of stoichiometric reagents that are not incorporated into the final product, resulting in a low atom economy. google.com The development of greener synthetic protocols for imidazole derivatives focuses on addressing these shortcomings. researchgate.net Methodologies that score well in terms of green chemistry metrics often feature high yields, short reaction times, clean reaction profiles, low catalyst loading, and straightforward workup procedures, all of which contribute to minimizing waste. rsc.org

One-pot synthesis and multicomponent reactions are particularly effective strategies for improving atom economy in imidazole synthesis. asianpubs.org By combining multiple reaction steps into a single operation, these methods reduce the need for intermediate purification, minimize solvent usage, and decrease energy consumption. asianpubs.org The use of reusable catalysts, such as zeolites, in solvent-free conditions for the synthesis of tetrasubstituted imidazoles further exemplifies the commitment to waste reduction. rsc.org

The E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is another important metric. A lower E-factor signifies a more environmentally friendly process. A study on the iodination of borazines highlighted how process modifications, such as the removal of reaction solvents, can significantly reduce the E-factor. rsc.org Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. The table below provides an overview of green chemistry metrics and strategies relevant to imidazole synthesis.

| Green Chemistry Metric/Strategy | Description | Relevance to Imidazole Synthesis | Reference(s) |

| Atom Economy | A measure of the conversion efficiency of a chemical process in terms of all atoms involved. | Traditional methods for iodinated imidazoles often have poor atom economy; new methods aim to maximize it. | google.com |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | Minimizing the E-factor is a key goal in sustainable synthesis. Removing solvents can drastically lower it. | rsc.org |

| One-Pot Synthesis | A strategy where a reactant is subjected to successive chemical reactions in a single reactor. | Reduces waste, solvent use, and energy consumption by eliminating intermediate workup and purification steps. | asianpubs.org |

| Reusable Catalysts | Catalysts that can be recovered from the reaction mixture and reused multiple times. | Zeolites and other solid catalysts can be used for imidazole synthesis, minimizing catalyst waste. | rsc.org |

Challenges and Optimization in Scalable Production

The transition from a laboratory-scale synthesis to a cost-effective and scalable industrial production of this compound presents several challenges. A key issue in the synthesis of substituted imidazoles is achieving high regioselectivity. For instance, in the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, the methylation of 5-bromo-2-methyl-1H-imidazole leads to a mixture of two regioisomers, which are difficult to separate and result in a low yield of the desired product. thieme-connect.de A similar challenge can be anticipated in the synthesis of this compound, where the iodination of 4-methyl-1H-imidazole could potentially occur at different positions on the imidazole ring.

To overcome the issue of regioisomer formation, a carefully designed synthetic strategy is required. This might involve selecting a starting material that already has the desired substitution pattern, thereby circumventing the regioselectivity problem. thieme-connect.de For example, starting with 1,2-dimethyl-1H-imidazole for the synthesis of the bromo-derivative allowed for a more controlled reaction. thieme-connect.de Another approach is the optimization of reaction conditions (e.g., temperature, solvent, catalyst, and nature of the iodinating agent) to favor the formation of the desired isomer.

The cost-effectiveness of the synthesis is another major hurdle in scalable production. This necessitates the use of inexpensive and readily available starting materials and reagents. Furthermore, the process should be high-yielding to maximize the output from a given amount of raw materials. thieme-connect.de The purification of the final product is also a critical consideration. The development of a process that yields a product of high purity without resorting to costly and waste-generating purification techniques like preparative chromatography is highly desirable.

Process optimization is therefore crucial for a successful scale-up. This involves a systematic study of reaction parameters to identify the optimal conditions for yield, purity, and cost-effectiveness. The table below outlines some of the common challenges encountered in the scalable synthesis of substituted imidazoles and potential optimization strategies.

| Challenge | Description | Potential Optimization Strategy | Reference(s) |

| Regioisomer Formation | The formation of undesired isomers during the reaction, leading to difficult separation and reduced yield of the target compound. | - Selection of appropriate starting materials to avoid ambiguous reaction sites. - Optimization of reaction conditions to favor the desired regioisomer. | thieme-connect.de |

| Cost-Effectiveness | The overall cost of the synthesis, including raw materials, energy, and waste disposal, must be commercially viable. | - Use of inexpensive and readily available starting materials and reagents. - Development of a high-yielding process to maximize product output. | thieme-connect.de |

| Scalability and Safety | Ensuring that the process can be safely and efficiently scaled up from the laboratory to an industrial setting. | - Thorough process safety analysis to identify and mitigate potential hazards. - Designing a robust process that is tolerant to minor variations in reaction conditions. | thieme-connect.de |

| Purification | The need to obtain the final product with high purity, often requiring costly and inefficient purification methods. | - Development of reaction conditions that minimize byproduct formation. - Exploring crystallization-based purification methods instead of chromatography. | thieme-connect.de |

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 4 Methyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Pathways

The imidazole (B134444) ring is generally more reactive towards electrophiles than other five-membered heterocycles like pyrazole (B372694) or thiazole (B1198619). mdpi.comnih.gov For 2-Iodo-4-methyl-1H-imidazole, electrophilic substitution is predicted to occur at the C5 position. This is because the directing influence of the N1-H and the C4-methyl group favors the formation of a more stable cationic intermediate (arenium ion) when the electrophile adds to C5. mdpi.com Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. mdpi.comresearchgate.net For instance, iodination of unsubstituted imidazole requires alkaline conditions to proceed, yielding 2,4,5-triiodoimidazole. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the imidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups, such as a nitro group. nih.govnih.gov However, the C2 position of 2-haloimidazoles is a known site for nucleophilic attack where the halogen acts as a leaving group. nih.gov Studies on related 2,4-dihalogeno-1-methyl-5-nitroimidazoles have shown that the reactivity of the halogen is position-dependent and influenced by the nature of the nucleophile. nih.gov In these systems, "hard" nucleophiles like methoxide (B1231860) or cyanide preferentially displace the halogen at the C2 position, whereas "soft" nucleophiles like thiols or amines tend to displace the halogen at C4. nih.gov This suggests that for this compound, the C2-iodo group is a prime site for substitution by hard nucleophiles.

Coupling Reactions and Further Functionalization Strategies

The presence of the iodo substituent at the C2 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodoimidazole with an organoboron reagent (boronic acid or ester). It is a highly efficient method for introducing aryl, heteroaryl, or alkyl groups at the C2 position. mhmedical.com Research on other iodoimidazoles has demonstrated that these reactions proceed in good yields under standard conditions, often utilizing a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable base. youtube.comresearchgate.netcapes.gov.br The reaction is generally tolerant of various functional groups on the coupling partners.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the iodoimidazole with a terminal alkyne. marmacs.org This reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. rsc.org It is a valuable strategy for synthesizing alkynylated imidazoles, which are important precursors for more complex molecules. The reaction proceeds under mild conditions and is a cornerstone of modern organic synthesis. mdpi.comresearchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the iodoimidazole with an alkene to form a substituted alkene. This method allows for the introduction of vinyl groups at the C2 position. Studies on analogous systems like 3-iodoindazoles show that Heck couplings can be effectively carried out, though they may require specific conditions, such as the use of a phase-transfer agent, to achieve good yields.

The following table summarizes typical conditions for these coupling reactions based on studies of analogous iodo-heterocycles.

| Reaction Type | Catalyst/Co-catalyst | Base | Solvent | Typical Substrates for Coupling |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | Aryl/Heteroaryl Boronic Acids |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkynes |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | NaHCO₃, Et₃N | DMF, Acetonitrile | Alkenes (e.g., acrylates) |

Exploration of Reactive Intermediates

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate radical intermediates. Research has shown that imidazolyl radicals can be formed from the reduction of iodo- and bromoimidazoles using radical initiators like tributyltin hydride (Bu₃SnH). In these reactions, the Bu₃Sn• radical abstracts the iodine atom from the imidazole ring to generate a highly reactive imidazolyl radical. This intermediate can then be trapped, for example, through an intramolecular cyclization if a suitable tether is present on the imidazole structure. While traditional methods often rely on toxic tin hydrides, newer, tin-free methods using visible light photoredox catalysis are emerging for generating radicals from organic halides. These modern approaches offer a milder and more environmentally benign pathway to access imidazolyl radical intermediates from precursors like this compound for subsequent transformations.

The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine species. These compounds, such as λ³-iodanes, are powerful and versatile reagents in organic synthesis, acting as oxidants and group-transfer agents. By treating an iodoarene with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid, cyclic iodonium (B1229267) salts can be formed. These hypervalent iodine species contain a highly electrophilic iodine center and can facilitate a range of transformations, including oxidative cyclizations and the transfer of heteroatom ligands to metal centers in catalytic cycles. Therefore, this compound can serve not only as a substrate for substitution and coupling but also as a precursor to highly reactive electrophilic imidazolyl-iodine reagents for advanced synthetic applications.

Regioselectivity and Stereoselectivity in Reactions

For an unsymmetrical substrate like this compound, reactions involving the ring nitrogens, such as N-alkylation, raise the question of regioselectivity. The imidazole anion can be alkylated at either the N1 or N3 position, leading to two different constitutional isomers: 1-alkyl-2-iodo-4-methyl-1H-imidazole and 1-alkyl-2-iodo-5-methyl-1H-imidazole. The outcome of this reaction is governed by a combination of steric and electronic factors.

Electronic Effects: The C4-methyl group is electron-donating, which increases the nucleophilicity of the adjacent N3 nitrogen. The C2-iodo group is electron-withdrawing through induction, which deactivates the adjacent N1 nitrogen. Based on electronics alone, alkylation would be favored at the N3 position.

Steric Effects: The substituent at C2 (iodo) and C4 (methyl) creates steric hindrance around the adjacent nitrogens. The outcome will depend on the size of the incoming electrophile (the alkylating agent). A larger electrophile will favor attack at the less sterically hindered nitrogen.

Tautomeric Effect: In neutral or acidic conditions, the position of the N-H proton is in equilibrium between the two tautomers (4-methyl and 5-methyl). The dominant tautomer can influence the product ratio. For substituents like nitro groups, the less reactive tautomer can still control the product outcome simply due to its higher concentration.

The interplay of these factors determines the final product ratio, as summarized in the table below.

| Factor | Influence on N-Alkylation of this compound |

| Electronic | The C4-methyl group activates the adjacent N3, while the C2-iodo group deactivates N1. Favors N3 alkylation. |

| Steric | The C2-iodo group hinders attack at N1. The C4-methyl group hinders attack at N3. The larger group will exert more influence. |

| Electrophile Size | Larger alkylating agents will preferentially attack the less sterically hindered nitrogen atom. |

| Reaction Conditions | Basic conditions (anion formation) are primarily governed by electronics and sterics. Neutral conditions are also influenced by tautomer equilibrium. |

Stereoselectivity, the preference for the formation of one stereoisomer over another, is relevant in reactions like the Heck coupling, where E/Z isomers of the resulting alkene can be formed. The Heck reaction often shows a high selectivity for the trans (E) isomer.

Influence of Substituent Effects on Reactivity

The reactivity of this compound is a direct consequence of its substitution pattern. The methyl and iodo groups have opposing and complementary effects that can be leveraged for selective transformations.

The C4-methyl group is an electron-donating group (EDG). It increases the electron density of the imidazole ring, making it more nucleophilic and more reactive towards electrophilic attack at the C5 position. This activating effect also influences the basicity of the nearby N3 nitrogen.

The C2-iodo group has a dual nature. It is electron-withdrawing by induction, which deactivates the ring towards electrophilic substitution compared to an unsubstituted imidazole. However, its most significant role is as a versatile functional handle. The C-I bond is readily cleaved, making it an excellent leaving group for nucleophilic substitution and the active site for oxidative addition in palladium-catalyzed coupling reactions. nih.govmhmedical.com The presence of an iodo group at C2, rather than a bromo or chloro group, ensures the highest reactivity in cross-coupling reactions like the Suzuki and Sonogashira couplings. youtube.com

Advanced Spectroscopic and Crystallographic Characterization of 2 Iodo 4 Methyl 1h Imidazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Iodo-4-methyl-1H-imidazole in solution. While a complete set of multi-dimensional NMR data for the specific target compound is not widely published, the principles of these techniques and data from analogues allow for a thorough structural assignment.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular framework. youtube.comipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the lone aromatic proton at the C5 position and the protons of the methyl group at the C4 position, confirming their spatial proximity across the C4-C5 bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is a highly sensitive method used to definitively assign carbon resonances. For the target molecule, HSQC would show correlations for the C5-H5 bond, the C(methyl)-H(methyl) bonds, and potentially the N1-H1 bond if a ¹H-¹⁵N HSQC were performed.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This is arguably the most powerful tool for piecing together the molecular skeleton, especially for connecting non-protonated (quaternary) carbons to other parts of the molecule. Key expected HMBC correlations for this compound would include:

The methyl protons (H at C6) correlating to the C4 and C5 carbons.

The H5 proton correlating to the C4 carbon and the iodinated C2 carbon.

The N-H proton correlating to the C2 and C5 carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of whether they are connected through bonds. It is particularly useful for stereochemical analysis and confirming conformations. In a small, rigid molecule like this compound, ROESY would confirm the correlations seen in COSY, such as the proximity between the H5 proton and the methyl protons.

These techniques, when used in concert, provide a complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the imidazole (B134444) ring. mdpi.com

The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Analysis of these shifts provides insight into the effects of the iodine and methyl substituents on the imidazole ring.

The available ¹H NMR spectrum for this compound in DMSO-d₆ shows a singlet for the C5-H proton at approximately 6.8 ppm and a singlet for the methyl protons at around 2.1 ppm. chemicalbook.com The exact ¹³C NMR data is not published, but chemical shifts can be estimated based on the known values for 2-methylimidazole (B133640) and the predictable electronic effects of the iodine substituent. The iodine atom is expected to exert a strong shielding "heavy atom effect" on the directly attached C2 carbon, shifting its resonance significantly upfield (to a lower ppm value) compared to an unsubstituted C2 carbon.

Table 1: Experimental and Estimated NMR Chemical Shifts for this compound

| Atom | Nucleus | Multiplicity | Experimental δ (ppm) | Estimated δ (ppm) | Notes |

|---|---|---|---|---|---|

| H at N1 | ¹H | Broad Singlet | ~12.3 | - | Exchangeable proton, typical for N-H in imidazoles. |

| H at C5 | ¹H | Singlet | ~6.8 chemicalbook.com | - | Lone proton on the imidazole ring. |

| H of CH₃ | ¹H | Singlet | ~2.1 chemicalbook.com | - | Methyl group protons. |

| C2 | ¹³C | - | - | 90 - 100 | Strong upfield shift due to the heavy atom effect of iodine. |

| C4 | ¹³C | - | - | 130 - 135 | Downfield of C5 due to methyl substitution. |

| C5 | ¹³C | - | - | 115 - 120 | Upfield relative to C4. |

| CH₃ | ¹³C | - | - | 10 - 15 | Typical range for a methyl group on an aromatic ring. |

(Note: ¹³C values are estimates based on data from analogues and known substituent effects. Experimental values may vary.)

Due to the planar nature of the imidazole ring and the lack of stereocenters, stereochemical elucidation is not applicable for this specific molecule.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported, extensive crystallographic studies on closely related analogues, such as 2-methylimidazole and other halogenated imidazoles, provide a robust framework for predicting its solid-state characteristics. nih.govnih.gov

The solid-state structure of imidazole derivatives is typically dominated by a network of non-covalent interactions that define the crystal packing.

N-H···N Hydrogen Bonding: The most significant intermolecular force in N-H containing imidazoles is the strong hydrogen bond formed between the acidic N-H proton of one molecule and the basic lone pair of the sp²-hybridized nitrogen atom of an adjacent molecule. rsc.org This interaction is highly directional and reliably organizes molecules into infinite one-dimensional chains or discrete dimeric motifs. nih.gov This is the primary interaction expected to govern the supramolecular assembly of this compound.

Halogen Bonding: The iodine atom at the C2 position introduces the potential for halogen bonding. mdpi.com The iodine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond, which can act as a Lewis acid and interact favorably with Lewis bases like the nitrogen atom of a neighboring imidazole ring (C-I···N) or another iodine atom (C-I···I). rsc.orgnih.gov These interactions are highly directional and can serve as a powerful tool in crystal engineering to guide molecular assembly.

Table 2: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N1-H | N3 (of another molecule) | Strong, primary interaction forming molecular chains. rsc.org |

| Halogen Bond | C2-I | N3 (of another molecule) | Directional interaction involving the iodine σ-hole. nih.gov |

| Halogen Bond | C2-I | I (of another molecule) | Type II halogen-halogen interaction. rsc.org |

Other Advanced Spectroscopic Methods (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and bond strengths. Analysis of the FTIR spectrum of this compound would reveal key vibrational frequencies. Based on data from analogues like 2-methylimidazole, a detailed assignment of the expected spectral bands can be made. researchgate.netresearchgate.net

N-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the N-H stretching vibration involved in strong intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching (for the C5-H bond) typically appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: The imidazole ring stretching vibrations, which are a mixture of C=N and C=C bond oscillations, are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

In-plane and Out-of-plane Bending: Vibrations corresponding to the bending of C-H and N-H bonds occur in the fingerprint region (below 1500 cm⁻¹). For instance, N-H wagging is often observed around 830 cm⁻¹. researchgate.net

C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range, due to the large mass of the iodine atom. mdpi.com

Table 3: Predicted FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2500 - 3300 | ν(N-H) stretch (H-bonded) | Broad, Strong |

| ~3100 | ν(C-H) stretch (aromatic) | Medium |

| 2850 - 2980 | ν(C-H) stretch (aliphatic, CH₃) | Medium |

| 1400 - 1600 | ν(C=N), ν(C=C) ring stretches | Strong, Multiple Bands |

| 1300 - 1500 | δ(C-H) methyl bends | Medium |

| ~830 | γ(N-H) wag | Medium-Strong |

| 500 - 600 | ν(C-I) stretch | Medium |

(Note: Values are estimates based on characteristic frequencies for the functional groups present and data from related imidazole compounds.)

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methylimidazole |

Computational Chemistry and Theoretical Investigations of 2 Iodo 4 Methyl 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of imidazole (B134444) derivatives, offering a balance between accuracy and computational cost. While specific DFT studies centered exclusively on 2-Iodo-4-methyl-1H-imidazole are not extensively documented in publicly available literature, the methodologies applied to analogous imidazole compounds provide a clear framework for how such an analysis would proceed. DFT calculations are instrumental in understanding the fundamental quantum mechanical properties of molecules. bohrium.com

Electronic Structure Analysis

The electronic structure of an imidazole derivative, such as this compound, dictates its reactivity and physical properties. DFT calculations are employed to determine the distribution of electrons within the molecule, identifying regions of high or low electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For a hypothetical analysis of this compound, the electronic structure would be influenced by the electron-withdrawing nature of the iodine atom and the electron-donating effect of the methyl group. These substitutions on the imidazole ring would modulate the electron density distribution across the molecule.

Table 1: Hypothetical Electronic Properties of an Imidazole Derivative Calculated using DFT

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is illustrative for a generic imidazole derivative and not specific to this compound.

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted to aid in the structural elucidation of synthesized compounds. UV-Vis absorption spectra, which provide information about electronic transitions, can also be simulated. For other imidazole derivatives, these predictive studies have been crucial in their characterization. nih.gov

Table 2: Predicted Spectroscopic Data for a Hypothetical Imidazole Derivative

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| IR Spectroscopy | C=N stretch | 1650 cm⁻¹ |

| ¹H NMR | Imidazole ring proton | 7.2 ppm |

| ¹³C NMR | Imidazole ring carbon | 135 ppm |

Note: The data in this table is illustrative for a generic imidazole derivative and not specific to this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling using DFT is invaluable for investigating the mechanisms of chemical reactions involving imidazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. This provides a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to obtain through experimental methods alone. For instance, the iodination of an imidazole ring or subsequent reactions involving the iodo-substituted product could be modeled to understand the regioselectivity and kinetics of the process.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While specific MD simulations for this compound are not readily found, this technique is widely applied to study imidazole-containing systems, particularly in biological contexts. For example, MD simulations can be used to investigate the interaction of an imidazole derivative with a protein target, providing insights into binding modes and stability of the complex. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions at an atomistic level.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been identified in the surveyed literature, the general approach is widely used for various classes of imidazole derivatives, particularly in the context of drug discovery. nih.gov

In a typical QSAR study, molecular descriptors (numerical representations of chemical information) are calculated for a set of molecules with known activities. These descriptors can be related to steric, electronic, or hydrophobic properties. Statistical methods are then used to build a mathematical model that can predict the activity of new, untested compounds. For imidazole derivatives, QSAR models have been developed to predict their potential as anticancer, antimicrobial, or anti-inflammatory agents.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol |

Supramolecular Chemistry and Non Covalent Interactions of Imidazole Derivatives

Halogen Bonding Interactions (C-I...N, C-I...π)

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a nucleophilic site. In the context of 2-Iodo-4-methyl-1H-imidazole, the iodine atom can act as a potent halogen bond donor, participating in interactions that are crucial for the formation of supramolecular assemblies. While direct studies on this compound are limited, research on analogous iodo-imidazole derivatives provides significant insights into its potential halogen bonding behavior.

Characterization and Strength of Halogen Bonds

The nature and strength of halogen bonds in iodo-imidazole systems are influenced by the position of the iodine atom on the imidazole (B134444) ring. Studies on 1-benzyliodoimidazole derivatives have shown that 2-iodoimidazoles are effective halogen-bond donors. For instance, 1-benzyl-2-iodo-1H-imidazole forms a strong C-I...N halogen bond, with a notable N...I distance of 2.8765(2) Å, leading to the formation of one-dimensional zigzag ribbons of molecules. niscpr.res.innih.gov This type of interaction is characterized by its linearity, with the C-I...N angle approaching 180°.

In contrast, 4-iodoimidazole (B15931) derivatives tend to favor C-I...π interactions. For example, 1-benzyl-4-iodo-1H-imidazole and 1-benzyl-2-iodo-1H-benzimidazole both feature C-I...π halogen-bonded dimers in their crystal structures. niscpr.res.innih.gov These findings suggest that this compound would likely engage in strong C-I...N halogen bonding, utilizing the nitrogen atom of an adjacent molecule as the halogen bond acceptor.

The strength of halogen bonds generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Iodine, being the largest and most polarizable of the stable halogens, forms the strongest halogen bonds. The strength of these interactions can also be tuned by the electronic properties of the substituents on the imidazole ring. Electron-withdrawing groups tend to enhance the positive character of the σ-hole on the iodine atom, thereby strengthening the halogen bond.

Below is a table summarizing the halogen bond parameters observed in related iodo-imidazole derivatives.

| Compound | Halogen Bond Type | Donor-Acceptor Distance (Å) | Reference |

| 1-benzyl-2-iodo-1H-imidazole | C-I...N | 2.8765(2) | niscpr.res.innih.gov |

| 1-benzyl-4-iodo-1H-imidazole | C-I...π | - | niscpr.res.innih.gov |

| 1-benzyl-2-iodo-1H-benzimidazole | C-I...π | - | niscpr.res.innih.gov |

Computational Approaches to Halogen Bonding

Computational chemistry provides a powerful tool for understanding and predicting halogen bonding interactions. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to calculate the geometries, interaction energies, and electronic properties of halogen-bonded complexes. rsc.org

Molecular electrostatic potential (MEP) surface calculations are particularly useful for visualizing the σ-hole on the halogen atom. The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, revealing regions of positive (electrophilic) and negative (nucleophilic) potential. For iodo-imidazole derivatives, a region of positive potential is observed on the outer surface of the iodine atom, along the extension of the C-I covalent bond, which is the σ-hole.

Computational studies can also be used to quantify the strength of halogen bonds by calculating the binding energies of halogen-bonded dimers. Energy decomposition analysis can further dissect the interaction energy into its various components, such as electrostatic, exchange-repulsion, polarization, and dispersion contributions, providing a deeper understanding of the nature of the halogen bond. These computational approaches are invaluable for the rational design of supramolecular architectures based on halogen bonding. rsc.org

Hydrogen Bonding Networks (N-H...O, O-H...O, C-H...O)

Hydrogen bonding plays a pivotal role in the supramolecular chemistry of imidazole derivatives. The presence of both a hydrogen bond donor (the N-H group) and acceptor sites (the sp2-hybridized nitrogen atom) in 1H-imidazoles facilitates the formation of extensive and robust hydrogen-bonded networks. In this compound, the N-H group can participate in various hydrogen bonding interactions, which, in conjunction with halogen bonding, direct the self-assembly of the molecules in the solid state.

The most common hydrogen bonding motif in crystalline imidazoles is the N-H...N interaction, which leads to the formation of one-dimensional chains or tapes. wikipedia.org However, in the presence of other functional groups, such as in cocrystals or solvates, other types of hydrogen bonds, including N-H...O, O-H...O, and C-H...O, can be observed. For instance, in cocrystals of imidazole derivatives with carboxylic acids, strong O-H...N hydrogen bonds are often formed.

Self-Assembly and Supramolecular Architecture Design

The design of supramolecular architectures relies on the predictable and reliable formation of non-covalent interactions, often referred to as supramolecular synthons. In the context of this compound, the interplay between halogen bonding and hydrogen bonding provides a powerful tool for crystal engineering.

The C-I...N halogen bond and the N-H...N hydrogen bond can be considered as robust supramolecular synthons for the construction of one-dimensional chains and tapes. By introducing other functional groups or co-formers, it is possible to create more complex, higher-dimensional architectures. For example, the use of a co-former with multiple hydrogen bond acceptor sites could lead to the formation of two-dimensional sheets or three-dimensional networks.

The self-assembly of imidazole-based amphiphiles has been shown to result in the formation of various aggregates, such as twisted structures and entangled fibers, depending on the pH of the solution. wikipedia.org This demonstrates the sensitivity of the self-assembly process to environmental conditions and highlights the potential for creating dynamic and responsive supramolecular systems. The design of such systems with this compound would involve a careful consideration of the balance between the different non-covalent interactions at play.

Coordination Chemistry in Metal-Organic Frameworks (MOFs) and Complexes

Imidazole and its derivatives are widely used as ligands in coordination chemistry due to the ability of their nitrogen atoms to coordinate with metal ions. This has led to the development of a vast number of metal-organic frameworks (MOFs) and coordination complexes with diverse structures and properties. researchgate.net this compound, with its available nitrogen lone pair, can act as a ligand in the formation of such coordination compounds.

The coordination of this compound to a metal center would likely occur through the nitrogen atom at the 3-position, which is analogous to the coordination behavior of other substituted imidazoles. The presence of the iodo and methyl groups can influence the properties of the resulting metal complexes. The steric bulk of these substituents may affect the coordination geometry around the metal center, while their electronic properties can modulate the ligand field strength and the redox potential of the metal.

While there are no specific reports on MOFs or complexes containing this compound, the extensive research on related systems provides a strong basis for its potential in this area. For example, zeolitic imidazolate frameworks (ZIFs) are a well-known class of MOFs constructed from zinc or cobalt ions and imidazolate-based ligands. nih.gov The use of functionalized imidazoles, such as this compound, as ligands could lead to the synthesis of new ZIFs with tailored pore sizes and chemical functionalities, potentially useful for applications in gas storage, separation, and catalysis.

Cocrystal Formation and Crystal Engineering

Cocrystallization is a powerful technique in crystal engineering for modifying the physicochemical properties of solid materials without altering their chemical composition. It involves the formation of a crystalline material composed of two or more different molecules held together by non-covalent interactions. Given its capacity for both hydrogen and halogen bonding, this compound is an excellent candidate for the formation of cocrystals.

The design of cocrystals involving this compound would be guided by the principles of supramolecular synthon hierarchy. By selecting co-formers with complementary functional groups, it is possible to favor the formation of specific hydrogen or halogen bonding motifs. For example, a co-former containing a strong hydrogen bond acceptor, such as a carboxylic acid or a pyridine (B92270) N-oxide, could lead to the formation of a robust N-H...O or O-H...N hydrogen-bonded cocrystal.

Alternatively, a co-former with a nucleophilic site, such as a nitrile or a carbonyl group, could be used to form a C-I...N or C-I...O halogen-bonded cocrystal. The competition and interplay between these different non-covalent interactions would determine the final crystal structure and properties of the cocrystal. Crystal engineering with this compound offers a promising avenue for the development of new materials with tailored properties for various applications.

Applications of 2 Iodo 4 Methyl 1h Imidazole in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

2-Iodo-4-methyl-1H-imidazole serves as a crucial building block for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. The presence of the iodine atom at the C2 position is of significant synthetic utility, as it can be readily displaced or participate in various cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the construction of diverse molecular scaffolds.

The imidazole (B134444) core is a common feature in many biologically active compounds, and halogenated imidazoles, such as this compound, are key intermediates in their synthesis. For instance, related bromo- and iodo-imidazole derivatives are instrumental in creating nitroimidazole-based drugs with antibacterial and antiparasitic properties. researchgate.net The iodine atom acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, Heck, Kumada, and Negishi reactions. smolecule.comnih.gov This facilitates the formation of carbon-carbon and carbon-heteroatom bonds, a fundamental step in building complex organic molecules from simpler precursors.

A related compound, 2-iodo-4-hydroxymethyl-imidazole, is noted for its role in synthesizing farnesyltransferase inhibitors, which are a class of experimental cancer drugs. smolecule.com In this context, the imidazole moiety interacts with the zinc center of the enzyme. The iodo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions, without compromising the essential binding capabilities of the imidazole ring. smolecule.com By analogy, this compound offers a similar synthetic advantage, where the methyl group can influence the compound's solubility and steric profile, while the iodo group provides a site for synthetic diversification.

Table 1: Selected Cross-Coupling Reactions Utilizing Iodo-Heterocycles

| Reaction Name | Catalyst | Reactant | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Boronic acid/ester | C-C |

| Sonogashira | Palladium/Copper | Terminal alkyne | C-C |

| Heck | Palladium | Alkene | C-C |

| Negishi | Palladium/Nickel | Organozinc | C-C |

Catalysis in Organic Transformations

The imidazole scaffold itself possesses catalytic properties. The imidazole ring contains both a weakly acidic N-H proton and a basic lone pair of electrons on the other nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. smolecule.com This amphoteric nature enables it to participate in and catalyze various organic reactions.

Furthermore, this compound can serve as a ligand in transition metal catalysis. Imidazole and its derivatives are known to coordinate with various transition metals, forming stable complexes that can catalyze a range of organic transformations. researchgate.netnih.gov The electronic properties of the imidazole ring, and consequently the catalytic activity of the metal complex, can be fine-tuned by the substituents. The methyl group on this compound can enhance the electron-donating ability of the ligand, while the sterically demanding iodo group can influence the coordination geometry around the metal center. These modifications can affect the efficiency and selectivity of the catalytic process.

For example, copper complexes incorporating 2-methylimidazole (B133640) have demonstrated catalytic activity in the oxidation of cyclohexane. mdpi.com This suggests that metal complexes of this compound could also exhibit catalytic activity in various oxidation or coupling reactions. The C-I bond itself can also participate in certain catalytic cycles, for instance, in iodine-catalyzed oxidative cross-coupling reactions. acs.org

Precursors for Specialized Organic Materials

There is a growing interest in using imidazole-based compounds for the development of specialized organic materials, such as organic semiconductors and light-emitting materials for use in organic light-emitting diodes (OLEDs). mdpi.comrsc.org The imidazole ring is a component of various fluorescent materials and can be incorporated into larger conjugated systems to tune their optoelectronic properties. metu.edu.tr

Derivatives of imidazole and carbazole (B46965) have been synthesized and investigated as bifunctional materials for OLEDs, acting as both fluorescent emitters and host materials for phosphorescent emitters. mdpi.com These compounds have shown promise in achieving deep-blue and blue emissions. Similarly, pyrene-benzimidazole derivatives have been developed as novel blue emitters for OLEDs. nih.gov

This compound is a valuable precursor for creating such advanced materials. The iodo-substituent provides a convenient point of attachment for other aromatic or heteroaromatic units via cross-coupling reactions. This allows for the systematic construction of extended π-conjugated systems, which are essential for charge transport in organic semiconductors and for luminescence in light-emitting materials. The methyl group can also play a role in improving the solubility and film-forming properties of the resulting materials, which are crucial for their application in electronic devices.

Table 2: Properties of Imidazole-Based Organic Materials

| Material Class | Potential Application | Key Property | Role of Imidazole |

|---|---|---|---|

| Imidazole-Carbazole Hybrids | OLED Emitters/Hosts | Blue Emission, High Triplet Energy | Electron-transporting moiety |

| Pyrene-Benzimidazole Conjugates | OLED Emitters | Pure Blue Electroluminescence | Enhances thermal stability and charge transport |

Divergent Synthesis Strategies utilizing the Imidazole Scaffold

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide variety of compounds from a common starting material by selectively altering reaction pathways. The imidazole scaffold is well-suited for such strategies due to the presence of multiple reactive sites.

While specific examples utilizing this compound in divergent synthesis are not extensively documented, the principles can be applied to this molecule. For instance, divergent syntheses of substituted 2-aminoimidazoles have been developed starting from 2-aminopyrimidines, showcasing the versatility of the imidazole core in generating diverse molecular structures. nih.gov

In the case of this compound, the C-I bond and the N-H bond of the imidazole ring offer two distinct points for functionalization. A divergent synthetic approach could involve an initial reaction at one site, followed by different subsequent reactions at the other site, leading to a library of structurally diverse imidazole derivatives. For example, the nitrogen could be alkylated or acylated, followed by a variety of palladium-catalyzed cross-coupling reactions at the C2-iodo position. Alternatively, a cross-coupling reaction could be performed first, followed by different substitutions on the nitrogen atom. This approach would allow for the efficient generation of a wide range of compounds for screening in drug discovery or for the development of new materials. The presence of the methyl group at the C4 position can also influence the regioselectivity of certain reactions, further expanding the possibilities for divergent synthesis.

Medicinal Chemistry Research on Imidazole Based Compounds and Mechanisms of Action

Design and Synthesis of Biologically Active Derivatives

The design of biologically active compounds based on the 2-Iodo-4-methyl-1H-imidazole scaffold leverages its structural features to create molecules with specific therapeutic properties. The imidazole (B134444) nucleus is a common starting point in drug discovery due to its presence in many natural bioactive compounds and its ability to engage in various biological interactions. scispace.com

The synthesis of imidazole derivatives is achieved through several established chemical reactions. A common method is the Debus reaction, a multi-component synthesis that involves reacting a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297) in acetic acid to form trisubstituted imidazoles. arabjchem.org This approach allows for significant structural diversity by varying the aldehyde and dicarbonyl components. Other synthetic strategies include the Wallach synthesis and the Markwald synthesis, which provide different routes to substituted imidazoles. For creating specific functionalities, derivatives such as nitroimidazoles, known for their antimicrobial properties, can be synthesized through multi-step reaction schemes starting from a protected imidazole alcohol. nih.gov These varied synthetic routes enable chemists to create libraries of compounds for biological screening. researchgate.net

Table 1: Synthesis Strategies for Imidazole Derivatives

| Synthesis Method | Reactants | Product Type | Reference |

| Debus Reaction | 1,2-Diketone, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | arabjchem.org |

| Vilsmeier-Haack Reaction | Semicarbazones | 1H-pyrazole-4-carbaldehydes (precursors) | arabjchem.org |

| From α-Halo Ketones | α-Halo Ketone, Amidine | 2,4- or 2,5-Disubstituted Imidazoles | chemijournal.com |

| From Imidates | Imidate, α-Amino Aldehyde | Imidazoles | chemijournal.com |

| Multi-step Synthesis | Protected Imidazole Alcohol, Benzyl Bromide, etc. | Antitubercular Nitroimidazoles | nih.gov |

**8.2. Mechanisms of Biological Activity

The biological effects of this compound derivatives are exerted through various mechanisms at the molecular and cellular levels. These mechanisms include direct inhibition of enzymes, interaction with cellular receptors, interference with cell cycle processes, and disruption of pathogen-specific pathways.

Derivatives of the imidazole scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases.

15-Lipoxygenase (15-LO): A series of 2,4,5-tri-substituted imidazoles has been shown to be highly potent in inhibiting mammalian 15-lipoxygenase (15-LO). nih.govresearchgate.net This enzyme is involved in inflammatory processes, and its inhibition is a therapeutic target. These imidazole-based compounds demonstrated excellent selectivity over other human lipoxygenase isozymes, such as 5-LO and 12-LO. nih.govresearchgate.net Several compounds in this series also showed potent inhibition of human 15-LO within a cellular environment. nih.gov

Indoleamine 2,3-dioxygenase-1 (IDO1): IDO1 is a crucial enzyme in immunometabolism that suppresses T-cell responses, making it a significant target in cancer immunotherapy. nih.gov The 4-phenylimidazole (B135205) chemical structure has been identified as a promising scaffold for the development of IDO1 inhibitors. nih.gov These inhibitors function by blocking the enzyme's catalytic activity, thereby preventing the breakdown of tryptophan and mitigating the immunosuppressive effects in the tumor microenvironment. nih.gov

Table 2: Enzyme Inhibition by Imidazole Derivatives

| Target Enzyme | Imidazole Derivative Class | Therapeutic Area | Key Finding | Reference |

| 15-Lipoxygenase (15-LO) | 2,4,5-Tri-substituted imidazoles | Inflammation | Potent and selective inhibition of mammalian 15-LO. | nih.govresearchgate.net |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | 4-Phenylimidazoles | Cancer Immunotherapy | Acts as a promising chemotype for IDO1 inhibition. | nih.gov |

| L-glutamine: D-fructose-6-phosphate amidotransferase | Substituted pyrazole-imidazoles | Antimicrobial | Predicted to inhibit the enzyme based on molecular docking. | arabjchem.org |

The ability of the imidazole ring to participate in various non-covalent interactions is fundamental to its role in medicinal chemistry. The two nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, enabling effective interaction with biological macromolecules like proteins and receptors. nano-ntp.com

Molecular docking studies are frequently used to predict and analyze these interactions at a molecular level. nih.gov For instance, docking simulations have been used to investigate how imidazole derivatives bind to the active sites of microbial enzymes, such as l-glutamine: d-fructose-6-phosphate amidotransferase, to rationalize their antimicrobial activity. arabjchem.org Similarly, research on 2,4-diphenyl-1H-imidazole analogs revealed potent agonist activity at the human cannabinoid 2 (CB2) receptor, with high selectivity over the CB1 receptor, suggesting a specific binding interaction that could be leveraged for treating chronic pain. nih.gov Studies on the binding of simple imidazoles to heme proteins like yeast cytochrome c peroxidase have also been conducted to understand the fundamental interactions, showing that binding affinity can be influenced by factors such as pH. nih.gov

A significant area of research for imidazole derivatives is in oncology, where they have been shown to influence cell cycle progression and induce programmed cell death (apoptosis).

Several studies have demonstrated that novel imidazole derivatives can exert potent antiproliferative activity against various cancer cell lines. nih.gov One key mechanism is the induction of apoptosis through the intrinsic mitochondrial pathway. For example, certain 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. nih.gov This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death. nih.gov

Other imidazole-based compounds have been designed as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.com By intercalating into DNA and inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and repair, these compounds induce significant DNA damage, which triggers apoptotic pathways. tandfonline.com Furthermore, benzimidazole (B57391) derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, leading to cell cycle arrest and the induction of apoptosis in cancer cells. mdpi.com Studies have confirmed that active derivatives can cause cell cycle arrest at the S and G2/M phases. nih.gov

Imidazole derivatives are well-known for their broad-spectrum antimicrobial activity. nih.gov Their mechanisms of action against pathogens are varied and often target structures or pathways unique to the microorganism.

A primary mechanism, particularly for antifungal imidazoles, is the disruption of microbial cell membranes. nano-ntp.com Many antifungal derivatives work by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047) in fungi. Ergosterol is a critical component of the fungal cell membrane, and its depletion compromises the membrane's structural integrity, leading to increased permeability and cell death. nano-ntp.com

Against bacteria, imidazole compounds can disrupt the cell wall or cell membrane, leading to the leakage of essential cellular components. nano-ntp.com More specific targets have also been identified. For example, molecular docking analyses suggest that some antibacterial indolyl-benzimidazole derivatives may inhibit proteins crucial for bacterial survival, such as FtsZ (a key protein in bacterial cell division) or pyruvate (B1213749) kinases. mdpi.com The development of nitroimidazole derivatives has been particularly effective against both Gram-positive and Gram-negative bacteria, with a mechanism that involves the reduction of the nitro group to form radical anions that damage bacterial DNA. nih.gov Additionally, some derivatives have shown excellent antibiofilm activity, both by inhibiting the formation of biofilms and by killing cells within mature biofilms. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. researchgate.netjopir.in For imidazole-based compounds, SAR studies have provided valuable insights for rational drug design.

In the development of 15-LO inhibitors, SAR studies revealed that replacing an arylsulfonamide moiety with non-symmetrical sulfamides was well-tolerated, maintaining the inhibitory potency of the parent compounds. researchgate.net This modification offered the potential for improved physicochemical and pharmacokinetic properties. researchgate.net

For antitubercular nitroimidazoles related to the clinical candidate PA-824, SAR exploration focused on substitutions at the 2-position of the imidazole ring. nih.gov These studies found that an oxygen atom at this position was important for aerobic activity. Replacing this oxygen with either a nitrogen or a sulfur atom resulted in compounds with equivalent potency. nih.gov However, further modifications, such as acylating the nitrogen or oxidizing the sulfur, significantly reduced the antitubercular activity, demonstrating the precise structural requirements for this biological effect. nih.gov

In the context of antimicrobial agents, SAR studies on indolyl-benzimidazoles showed that the introduction of specific substituents could dramatically alter activity. For instance, adding a bromine atom to the imidazole fragment of one compound increased its activity against S. aureus by 32-fold and against MRSA by 16-fold. mdpi.com This highlights how small structural changes can lead to significant gains in potency and can be used to tune the activity spectrum of the derivatives.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Class | Structural Modification | Effect on Biological Activity | Target/Application | Reference |

| Imidazole-based 15-LO Inhibitors | Replacement of arylsulfonamide with non-symmetrical sulfamide | Potency maintained, potential for improved physicochemical properties | 15-Lipoxygenase Inhibition | researchgate.net |

| Antitubercular Nitroimidazoles (PA-824 analogs) | Replacement of 2-position ether oxygen with N or S | Potency maintained | Antitubercular | nih.gov |

| Antitubercular Nitroimidazoles (PA-824 analogs) | Acylation of 2-position N or oxidation of S | Significantly reduced potency | Antitubercular | nih.gov |

| Antimicrobial Indolyl-benzimidazoles | Introduction of a bromine atom to the imidazole ring | 32-fold increase in activity vs. S. aureus; 16-fold vs. MRSA | Antimicrobial | mdpi.com |

| Antimicrobial Indolyl-benzimidazoles | Replacement of imidazole with a thiazole (B1198619) ring | Significant increase in inhibitory activity against staphylococci | Antimicrobial | mdpi.com |

In Silico Drug Discovery Approaches (e.g., Molecular Docking for Antiviral Agents)

In the contemporary landscape of medicinal chemistry, in silico drug discovery methods have become indispensable tools for the rational design and development of new therapeutic agents. These computational techniques, particularly molecular docking, have been widely applied to the vast and structurally diverse family of imidazole-based compounds to explore their potential as antiviral agents. While specific research on "this compound" in this context is not extensively documented in publicly available literature, the broader class of imidazole derivatives has been the subject of numerous computational studies. These investigations provide a framework for understanding how "this compound" could be evaluated for its antiviral potential.

The fundamental principle of molecular docking is to predict the preferred orientation of a ligand when bound to a specific receptor, typically a protein or enzyme that is critical for a pathogen's life cycle. This prediction is used to estimate the strength of the interaction, commonly expressed as a binding energy or docking score. For antiviral research, key protein targets are often enzymes essential for viral replication, such as proteases, polymerases, or proteins involved in viral entry into host cells.

A significant focus of recent in silico antiviral research has been the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.com Imidazole derivatives have been investigated as potential inhibitors of this enzyme. mdpi.com In a typical molecular docking study, a library of imidazole-containing compounds would be computationally screened against the crystal structure of the viral protease. The goal is to identify molecules that fit snugly into the enzyme's active site and form favorable interactions with key amino acid residues, thereby blocking its function and inhibiting viral replication. nih.gov

The interactions observed in these docking studies are crucial for understanding the structure-activity relationship (SAR) of potential inhibitors. For an imidazole derivative, the imidazole ring itself can play a pivotal role in binding, for instance, by forming hydrogen bonds or pi-pi stacking interactions with the protein. nih.gov The various substituents on the imidazole ring, such as the iodo and methyl groups in "this compound," are then explored for their contribution to binding affinity and selectivity. The iodine atom, for example, could participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.

The results of molecular docking studies are often presented in tables that summarize the binding affinities and key interactions of the most promising compounds. While specific data for "this compound" is not available, the following interactive table illustrates the type of findings generated in docking studies of other imidazole derivatives against a hypothetical viral protease.

| Compound ID | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Imidazole-A | -8.5 | HIS-41, CYS-145, GLU-166 | 2 |

| Imidazole-B | -7.9 | HIS-41, MET-165, GLN-189 | 1 |

| Imidazole-C | -7.2 | THR-25, LEU-141, ASN-142 | 1 |

| Imidazole-D | -6.8 | PHE-140, SER-144, HIS-163 | 0 |

These computational predictions provide a valuable starting point for further experimental validation. Compounds that exhibit high binding affinities and favorable interaction profiles in docking studies are prioritized for chemical synthesis and subsequent in vitro and in vivo testing to confirm their antiviral activity. This integrated approach of computational screening followed by experimental validation significantly accelerates the drug discovery process, saving both time and resources. mdpi.com

Potential Applications in Material Science and Functional Systems

Development of Functional Polymers and Ionic Liquids

The unique structure of 2-Iodo-4-methyl-1H-imidazole makes it a promising candidate for the development of specialized polymers and ionic liquids. Functional polymers, which are designed with specific compositions and architectures, have widespread biomedical and technological applications. nih.govresearchgate.net Imidazole (B134444) derivatives, in particular, are used to create coordination polymers and as precursors for ionic liquids.